2-Fluoro-3-methylbenzenesulfonyl chloride
Overview
Description
2-Fluoro-3-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H6ClFO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a fluorine atom at the second position and a methyl group at the third position. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-3-methylbenzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-3-methylbenzenesulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the sulfonic acid is converted to the sulfonyl chloride with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Another method involves the direct chlorination of 2-fluoro-3-methylbenzenesulfonic acid using phosphorus pentachloride (PCl5) or oxalyl chloride (COCl)2. These reagents facilitate the substitution of the hydroxyl group with a chlorine atom, forming the desired sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods may also involve the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, oxidation reactions can occur, leading to the formation of sulfonic acids or sulfonates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium methoxide (NaOCH3), and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) is used for reduction reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonyl azides.
Reduction: The major product is the corresponding sulfonamide.
Oxidation: Products include sulfonic acids and sulfonates.
Scientific Research Applications
2-Fluoro-3-methylbenzenesulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of sulfonamide-based drugs.
Organic Synthesis: The compound serves as a versatile reagent for introducing the sulfonyl chloride functional group into organic molecules, facilitating further chemical transformations.
Biological Research: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-fluoro-3-methylbenzenesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical reactions, including the formation of sulfonamides and sulfonate esters .
In biological systems, the compound can modify proteins and peptides by reacting with nucleophilic amino acid residues, such as lysine and cysteine. This modification can alter the structure and function of the target biomolecules, providing insights into their biological roles .
Comparison with Similar Compounds
2-Fluoro-3-methylbenzenesulfonyl chloride can be compared with other similar compounds, such as:
2-Fluorobenzenesulfonyl chloride: Lacks the methyl group at the third position, resulting in different reactivity and applications.
3-Methylbenzenesulfonyl chloride: Lacks the fluorine atom at the second position, affecting its chemical properties and reactivity.
4-Fluoro-3-methylbenzenesulfonyl chloride: The fluorine atom is positioned differently, leading to variations in reactivity and applications.
The uniqueness of this compound lies in the combined presence of both the fluorine and methyl substituents, which influence its chemical behavior and make it a valuable reagent in various chemical and biological applications .
Properties
IUPAC Name |
2-fluoro-3-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c1-5-3-2-4-6(7(5)9)12(8,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSQFPZVCHUKJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092349-98-8 | |
Record name | 2-fluoro-3-methylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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